2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile

Catalog No.
S12216344
CAS No.
M.F
C8H7F3N4O
M. Wt
232.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicoti...

Product Name

2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile

IUPAC Name

2-amino-4-(aminomethyl)-5-(trifluoromethoxy)pyridine-3-carbonitrile

Molecular Formula

C8H7F3N4O

Molecular Weight

232.16 g/mol

InChI

InChI=1S/C8H7F3N4O/c9-8(10,11)16-6-3-15-7(14)5(2-13)4(6)1-12/h3H,1,12H2,(H2,14,15)

InChI Key

QLPMCYQCJURYQY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)N)C#N)CN)OC(F)(F)F

2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles. It features a trifluoromethoxy group, which is known for enhancing the biological activity of compounds. This compound has a complex molecular structure characterized by the presence of multiple functional groups, including amino and nitrile groups, which contribute to its reactivity and potential applications in medicinal chemistry.

The molecular formula for 2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile is C₈H₈F₃N₃O, and it has a molecular weight of approximately 215.17 g/mol. The presence of the trifluoromethoxy group not only affects the compound's lipophilicity but also plays a crucial role in its interaction with biological targets.

The chemical reactivity of 2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile can be attributed to its functional groups. The amino groups can participate in nucleophilic substitution reactions, while the trifluoromethoxy group can influence the electrophilicity of adjacent carbon atoms.

Some notable reactions include:

  • Nucleophilic Substitution: The amino groups can react with electrophiles, leading to the formation of various derivatives.
  • Condensation Reactions: The compound can undergo condensation with aldehydes or ketones, forming imines or enamines.
  • Reduction Reactions: The nitrile group may be reduced to amines or aldehydes under appropriate conditions.

2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile exhibits significant biological activity, particularly as an inhibitor of certain enzymes involved in disease pathways. Its structural features enable it to interact effectively with biological targets, such as:

  • Inhibition of HIV-1 Reverse Transcriptase: The compound acts as an allosteric dual-site inhibitor, blocking both polymerase and ribonuclease H functions, thereby inhibiting HIV replication.
  • Interaction with Enzymes: It has been shown to modulate the activity of nicotinamide adenine dinucleotide-dependent dehydrogenases, affecting various metabolic pathways.

The synthesis of 2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile can be accomplished through several methods:

  • Lithiation and Substitution:
    • Starting from 2-(Trifluoromethyl)pyridine, lithiation is performed using lithium diisopropylamide (LDA), followed by reaction with suitable electrophiles to introduce the aminomethyl group.
  • Multi-step Synthesis:
    • A practical approach involves multiple steps where intermediates are formed through reactions such as Friedel-Crafts acylation followed by nucleophilic substitutions and reductions.
  • One-pot Synthesis:
    • Recent methodologies suggest one-pot reactions involving various reagents that allow for direct formation of the desired compound from simpler starting materials.

2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile finds applications in several fields:

  • Pharmaceutical Development: Its ability to inhibit viral replication makes it a candidate for antiviral drug development.
  • Chemical Biology: Used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
  • Materials Science: Potential applications in developing new materials with specific electronic properties due to its unique structural features.

Studies on the interactions of 2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile with biological macromolecules have revealed important insights:

  • Binding Affinity: Investigations using surface plasmon resonance have shown strong binding affinity to HIV reverse transcriptase.
  • Mechanistic Studies: Kinetic studies indicate that the compound alters enzyme kinetics significantly, providing insights into its mode of action as an inhibitor.

When comparing 2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile with similar compounds, several notable analogs emerge:

Compound NameStructural FeaturesUnique Aspects
2-Amino-4-(trifluoromethyl)nicotinic acidContains trifluoromethyl but lacks aminomethylKnown for its role in biochemical pathways
4-Amino-2-(trifluoromethyl)nicotinic acidTrifluoromethyl at position 4Exhibits different enzyme interaction profiles
3-Amino-5-(trifluoromethoxy)nicotinonitrileTrifluoromethoxy at position 5Different biological activity spectrum

The uniqueness of 2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile lies in its specific combination of functional groups that enhance its biological activity while maintaining favorable chemical properties for synthesis and application. This compound's ability to inhibit HIV replication while interacting with various enzymes distinguishes it from its analogs.

XLogP3

0.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

232.05719535 g/mol

Monoisotopic Mass

232.05719535 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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